molecular formula C21H25N5O2 B2830326 2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878730-98-4

2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2830326
CAS RN: 878730-98-4
M. Wt: 379.464
InChI Key: YTBFRDUNJADEBP-UHFFFAOYSA-N
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Description

This compound, also known as 2-[(2,5-dimethylphenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, has the molecular formula C21H23N5O2 and a molecular weight of 377.44 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.44 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde derivatives, showcasing potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Host for Anions

Imidazole-based bisphenol compounds and their salts with various acids exhibit structural characteristics that could be leveraged for anion encapsulation, highlighting their potential in creating selective sensors or filtration systems (Nath & Baruah, 2012).

Organic Synthesis and Reactivity

Research on orthoamide derivatives of 1,3-dimethylparabanic acid reveals insights into the reactivity and potential applications of these compounds in organic synthesis, offering pathways for the development of new chemical reactions (Kantlehner et al., 2012).

Medicinal Chemistry

Studies on imidazo[4,5-h]isoquinolin-9-ones identify these compounds as potent inhibitors of lck kinase, suggesting their potential as therapeutic agents in treating diseases involving kinase dysregulation (Snow et al., 2002).

Catalysis

The use of small heterocyclic ligands has been shown to improve the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), highlighting the potential of these ligands in enhancing catalytic reactions (Gamez et al., 2001).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-12(2)26-15(5)10-24-17-18(22-20(24)26)23(6)21(28)25(19(17)27)11-16-9-13(3)7-8-14(16)4/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBFRDUNJADEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4C(C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

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